(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol (7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol
Brand Name: Vulcanchem
CAS No.: 866394-48-1
VCID: VC0043094
InChI: InChI=1S/C19H26O5/c1-4-7-18(14-5-6-15(21-2)16(12-14)22-3)8-9-19(13-17(18)20)23-10-11-24-19/h4-6,12,17,20H,1,7-11,13H2,2-3H3/t17-,18-/m1/s1
SMILES: COC1=C(C=C(C=C1)C2(CCC3(CC2O)OCCO3)CC=C)OC
Molecular Formula: C19H26O5
Molecular Weight: 334.4 g/mol

(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol

CAS No.: 866394-48-1

Reference Standards

VCID: VC0043094

Molecular Formula: C19H26O5

Molecular Weight: 334.4 g/mol

(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol - 866394-48-1

CAS No. 866394-48-1
Product Name (7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol
Molecular Formula C19H26O5
Molecular Weight 334.4 g/mol
IUPAC Name (7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol
Standard InChI InChI=1S/C19H26O5/c1-4-7-18(14-5-6-15(21-2)16(12-14)22-3)8-9-19(13-17(18)20)23-10-11-24-19/h4-6,12,17,20H,1,7-11,13H2,2-3H3/t17-,18-/m1/s1
Standard InChIKey KRCZMXBDOAENDN-QZTJIDSGSA-N
Isomeric SMILES COC1=C(C=C(C=C1)[C@]2(CCC3(C[C@H]2O)OCCO3)CC=C)OC
SMILES COC1=C(C=C(C=C1)C2(CCC3(CC2O)OCCO3)CC=C)OC
Canonical SMILES COC1=C(C=C(C=C1)C2(CCC3(CC2O)OCCO3)CC=C)OC
PubChem Compound 11645692
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator